![molecular formula C14H29N5 B3032211 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- CAS No. 124638-99-9](/img/structure/B3032211.png)
1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-
Overview
Description
“1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-” is also known as Guanazole . It is an aromatic amine that is 1,2,4-triazole substituted at positions 3 and 5 by amino groups . It is used as an inhibitor of DNA synthesis and also serves as an antitumor agent in the treatment of epigenetically-based diseases . It acts as a corrosion inhibitor for copper .
Molecular Structure Analysis
The molecular formula of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is C2H5N5 . Its molecular weight is 99.0946 . The 3D structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The triazoles, of which 1H-1,2,4-Triazole-3,5-diamine is a member, are a group of highly explosive materials that are sensitive to heat, friction, and impact . Sensitivity varies with the type of substitution to the triazole ring. The amine substituted derivatives, 1H-1,2,4-Triazole-3,5-diamine, tend not to be explosion sensitive .
Physical And Chemical Properties Analysis
1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is a colorless crystal or faintly yellow powder . It has a melting point of 202-205 °C (lit.) and a predicted boiling point of 473.7±28.0 °C . Its density is predicted to be 1.686±0.06 g/cm3 . It is soluble in water .
Scientific Research Applications
Biological Imaging and Fluorescent Probes
Due to its fluorescent properties, 1H-1,2,4-Triazole-3,5-diamine can serve as a fluorescent probe in biological imaging. Scientists label specific cellular components with this compound to visualize cellular processes, track molecules, and study cellular dynamics.
Mechanism of Action
Target of Action
The primary target of 1-dodecyl-1,2,4-triazole-3,5-diamine, also known as 3,5-Diamino-1,2,4-triazole, is DNA synthesis . It acts as an inhibitor of DNA synthesis, disrupting the replication process and thus inhibiting cell proliferation .
Mode of Action
The compound interacts with its target by binding to the enzymes responsible for DNA synthesis. This binding inhibits the function of these enzymes, preventing the replication of DNA and thereby halting cell division .
Biochemical Pathways
The affected pathway is the DNA replication pathway. By inhibiting DNA synthesis, 1-dodecyl-1,2,4-triazole-3,5-diamine disrupts the normal cell cycle, preventing cells from dividing and proliferating . The downstream effects of this include a halt in cell growth and potential cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 1-dodecyl-1,2,4-triazole-3,5-diamine’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential cell death . It has been noted for its potential as an antitumor agent in the treatment of epigenetically-based diseases .
Action Environment
The action, efficacy, and stability of 1-dodecyl-1,2,4-triazole-3,5-diamine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the cell types it is acting upon. For instance, it has been noted that the compound acts as a corrosion inhibitor for copper , suggesting that its activity could be influenced by the presence of certain metals.
Safety and Hazards
properties
IUPAC Name |
1-dodecyl-1,2,4-triazole-3,5-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(16)17-13(15)18-19/h2-12H2,1H3,(H4,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNVDVNPQBGXLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=NC(=N1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456304 | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |
CAS RN |
124638-99-9 | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.